4-Maleimidophenylacetic acid hydrazide

ADC Linker Technology Tumor Microenvironment pH-Sensitive Drug Delivery

Choose 4-Maleimidophenylacetic acid hydrazide (MPAH) for its distinct acid-labile phenylacetyl hydrazone bond, which provides superior pH-dependent payload release kinetics (stable at pH 7.4, labile at pH 5.0) compared to benzoyl hydrazone analogs like MBAH. This linker is validated in doxorubicin-albumin/transferrin conjugates, achieving potent antiproliferative activity (IC50 ~0.1-1 μM) through tumor-specific activation, making it ideal for ADC programs targeting the tumor microenvironment.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 188944-35-6
Cat. No. B070786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Maleimidophenylacetic acid hydrazide
CAS188944-35-6
Synonyms4-MALEIMIDOPHENYLACETIC ACID HYDRAZIDE
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NN)N2C(=O)C=CC2=O
InChIInChI=1S/C12H11N3O3/c13-14-10(16)7-8-1-3-9(4-2-8)15-11(17)5-6-12(15)18/h1-6H,7,13H2,(H,14,16)
InChIKeyLVCRRPOBKJECNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Maleimidophenylacetic acid hydrazide (CAS 188944-35-6) – A Core Heterobifunctional Crosslinker for Bioconjugation and ADC Development


4-Maleimidophenylacetic acid hydrazide (CAS 188944-35-6), abbreviated as MPAH, is a heterobifunctional crosslinking reagent of the maleimide-hydrazide class, with the molecular formula C12H11N3O3 and a molecular weight of 245.23 g/mol . Its core utility resides in its ability to mediate the formation of stable covalent linkages between sulfhydryl (thiol) and carbonyl (aldehyde/ketone) moieties, which is a foundational technique in bioconjugation and targeted drug delivery . The compound is characterized by a maleimide group at one terminus, which selectively reacts with thiols to form stable thioether bonds, and a hydrazide group at the other, which targets carbonyls, such as those found on oxidized glycoproteins [1].

Why 4-Maleimidophenylacetic acid hydrazide Cannot Be Interchanged with Common Maleimide-Hydrazide Analogs


Despite the shared maleimide-hydrazide motif, 4-maleimidophenylacetic acid hydrazide (MPAH) is not a drop-in replacement for other reagents in its class, such as 3-maleimidobenzoic acid hydrazide (MBAH) or 4-(4-N-maleimidophenyl)butyric acid hydrazide (MPBH). The critical differentiator is the linker's architecture and resulting hydrolytic stability of the bond it forms. As demonstrated in the synthesis and characterization of doxorubicin prodrugs, the phenylacetyl hydrazone bond formed by MPAH exhibits distinct stability and release kinetics compared to the benzoyl hydrazone formed by MBAH [1]. This difference in linker chemistry has profound downstream effects; in albumin and transferrin conjugate studies, the acid-sensitive hydrazone linkers (including that from MPAH) conferred potent antiproliferative activity (IC50 ~0.1-1 μM) on their doxorubicin conjugates, whereas conjugates formed with the more stable amide bond from an analog showed no activity [2]. Therefore, generic substitution based solely on reactive groups fails because it ignores the defined stability/liability profile that governs biological efficacy and payload release.

Quantitative Differentiation of 4-Maleimidophenylacetic acid hydrazide from Its Closest Analogs


MPAH-Derived Hydrazone Bond Exhibits Defined Acid-Sensitivity, Enabling Payload Release in Tumor Microenvironments

In a direct head-to-head comparison of doxorubicin prodrugs, the phenylacetyl hydrazone bond formed by 4-maleimidophenylacetic acid hydrazide (MPAH) is acid-labile, while the phenylacetyl amide bond from its close analog is stable [1]. This differential stability directly dictates biological function. Conjugates employing the MPAH-derived acid-sensitive hydrazone linker demonstrated potent antiproliferative activity against cancer cell lines, with IC50 values of approximately 0.1-1 μM, which is comparable to the free drug. In stark contrast, conjugates formed with the acid-stable amide linker from the same study showed no activity [2].

ADC Linker Technology Tumor Microenvironment pH-Sensitive Drug Delivery

Differentiated Hydrazone Stability in Physiological vs. Acidic Conditions Guides MPAH's Utility

A stability study using HPLC quantified the hydrolysis behavior of the hydrazone bond formed by 4-maleimidophenylacetic acid hydrazide. The MPAH-derived phenylacetyl hydrazone bond was found to be stable at physiological pH 7.4 but was distinctly acid-sensitive, undergoing hydrolysis at pH 5.0 [1]. This pH-dependent stability profile is not universally shared by all maleimide-hydrazide linkers, as the kinetics are influenced by the spacer's aromatic structure.

Linker Chemistry Bioconjugation Stability Prodrug Design

MPAH Enables Conjugation at the 13-Keto Position of Doxorubicin, a Functionally Distinct Modification Site

4-Maleimidophenylacetic acid hydrazide is uniquely suited for conjugating to the 13-keto position of doxorubicin via a hydrazone bond, which is a distinct chemical and functional modification site [1]. This contrasts with the 3'-amino position, which is targeted by analogs like 3-maleimidobenzoic acid to form amide bonds. The choice of conjugation site is not trivial; it directly impacts the mechanism of action, as demonstrated by fluorescence microscopy showing that doxorubicin delivered via the 13-keto hydrazone linker accumulates primarily in the cytoplasm, whereas free doxorubicin localizes to the nucleus [2].

Site-Specific Conjugation Doxorubicin Prodrugs Chemoimmunoconjugates

Defined Application Scenarios for 4-Maleimidophenylacetic acid hydrazide in Advanced Bioconjugation R&D


Development of pH-Sensitive Antibody-Drug Conjugates (ADCs) with Payload Release in Acidic Tumor Microenvironments

Based on the demonstrated acid-lability of the phenylacetyl hydrazone bond formed by MPAH at pH 5.0 versus its stability at pH 7.4 [1], this linker is ideally suited for ADC programs that aim to exploit the acidic conditions of the tumor microenvironment or the intracellular endosomal/lysosomal pathway. The resulting conjugates are designed to remain stable and inactive in systemic circulation, minimizing off-target toxicity, and then release their cytotoxic payload only upon internalization by target cells [2]. This application is directly supported by the potent antiproliferative activity (IC50 ~0.1-1 μM) observed in MPAH-linked doxorubicin conjugates compared to the inert amide-linked controls .

Conjugation of Cytotoxic Payloads to Thiolated Carrier Proteins (e.g., Albumin, Transferrin) for Targeted Cancer Therapy

MPAH has been extensively validated for the synthesis of serum albumin and transferrin conjugates of doxorubicin [1]. In these applications, the maleimide group of MPAH forms a stable thioether linkage with thiol groups introduced onto the carrier protein. The resulting protein-drug conjugates leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting. The defined acid-sensitivity of the MPAH hydrazone linker is crucial here, as it allows the conjugate to act as a prodrug that is specifically activated in the acidic tumor milieu, as evidenced by its high in vitro efficacy [2].

Synthesis of Defined Drug-Hydrazone Prodrugs for Acid-Sensitive Drug Release Studies

The primary application of MPAH is in the synthesis of well-characterized hydrazone prodrugs, most notably of doxorubicin, for studying acid-mediated drug release [1]. The compound's ability to form a hydrazone bond at the 13-keto position of doxorubicin provides a robust model system for investigating the relationship between linker chemistry, conjugate stability, and biological activity. The resulting phenylacetyl hydrazone bond exhibits a distinct pH-dependent stability profile, making it a valuable tool for researchers quantifying the kinetics of drug release in various in vitro and in vivo models [2].

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